ent-7alpha-Hydroxykaur-16-en-19-oate
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Overview
Description
Ent-7alpha-hydroxykaur-16-en-19-oate is a monocarboxylic acid anion that is the conjugate base of ent-7alpha-hydroxykaur-16-en-19-oic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of an ent-7alpha-hydroxykaur-16-en-19-oic acid.
Scientific Research Applications
Biotransformation Studies
Biotransformation by Fungi: A study by Lin et al. (2007) explored the biotransformation of ENT-16beta-hydroxybeyeran-19-oic acid by Mortierella isabellina, yielding hydroxylated metabolites, including ent-7alpha,16beta-dihydroxybeyeran-19-oic acid. This research demonstrates the potential of microbial transformation in producing novel compounds with altered properties (Lin et al., 2007).
Hydroxylation and Glucosidation: Yang et al. (2004) investigated the transformation of ent-16beta-Hydroxybeyeran-19-oic acid using Bacillus megaterium and Aspergillus niger. This study found that B. megaterium could hydroxylate and glucosidate the compound, producing ent-7alpha,16beta-dihydroxybeyeran-19-oic acid, demonstrating the compound's ability to undergo further chemical modifications (Yang et al., 2004).
Antihypertensive Effects
- Inhibition of Vascular Smooth Muscle Contraction: Müller et al. (2003) isolated ent-kaurane diterpenes from Oyedaea verbesinoides, including ent-9alpha-Hydroxy-kaur-16-en-19-oic acid. They found that some of these compounds could inhibit smooth muscle contraction, suggesting potential antihypertensive properties (Müller et al., 2003).
Anti-inflammatory and Immunomodulatory Activities
- Inhibition of NF-kappaB Activation: A study by Giang et al. (2003) identified ent-kaurane diterpenoids from Croton tonkinensis, including ent-7alpha,14beta-dihydroxykaur-16-en-15-one, which inhibited LPS-induced NF-kappaB activation and nitric oxide production in murine macrophage cells. This suggests potential anti-inflammatory and immunomodulatory applications (Giang et al., 2003).
Antimicrobial Properties
- Inhibitory Effects on Microorganisms: Ndom et al. (2010) isolated ent-kaurane diterpenoid derivatives from Senecio erechtitoides, demonstrating potent inhibitory effects against a range of microorganisms. This finding points towards potential applications of ent-7alpha-Hydroxykaur-16-en-19-oate derivatives in antimicrobial therapies (Ndom et al., 2010).
Properties
Molecular Formula |
C20H29O3- |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(1R,2S,4S,5R,9S,10S,13R)-2-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C20H30O3/c1-12-10-20-11-13(12)5-6-14(20)18(2)7-4-8-19(3,17(22)23)15(18)9-16(20)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/p-1/t13-,14+,15+,16+,18+,19-,20+/m1/s1 |
InChI Key |
KMLXVEXJZSTMBV-YDIYEOSVSA-M |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1C[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)O)(C)C(=O)[O-] |
Canonical SMILES |
CC12CCCC(C1CC(C34C2CCC(C3)C(=C)C4)O)(C)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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